MESITYL(MORPHOLINO)METHANONE
Description
Mesityl(morpholino)methanone is a ketone derivative featuring a morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) and a mesityl group (2,4,6-trimethylphenyl). This compound is hypothesized to exhibit unique steric and electronic properties due to the bulky mesityl substituent, which may influence its reactivity, solubility, and stability.
Properties
IUPAC Name |
morpholin-4-yl-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-8-11(2)13(12(3)9-10)14(16)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOQAULZQIRIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MESITYL(MORPHOLINO)METHANONE typically involves the reaction of mesityl chloride with morpholine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the morpholine attacks the carbonyl carbon of the mesityl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
MESITYL(MORPHOLINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The mesityl and morpholino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce mesityl(morpholino)methanol.
Scientific Research Applications
MESITYL(MORPHOLINO)METHANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MESITYL(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group can enhance binding affinity through hydrophobic interactions, while the morpholino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Morpholino Methanone Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents | Applications | Safety Information |
|---|---|---|---|---|---|---|---|
| Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | 1036991-25-9 | C15H23N3O | 285.37 | 98% | Dioxaborolan (boron-containing cyclic ester) | Synthetic intermediate (e.g., Suzuki-Miyaura cross-coupling) | Not specified |
| 2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone | - | - | - | - | Thiazole, 4-methoxybenzyl | Fragrances, APIs, food additives | Hazard/Safety phrases |
| This compound (Hypothetical) | - | - | - | - | Mesityl (2,4,6-trimethylphenyl) | Likely: Catalysis, material science | Inferred: Moderate steric demand |
Key Findings:
Substituent Effects on Reactivity and Applications
- Dioxaborolan Derivative : The boron-containing dioxaborolan group in the phenyl ring (C15H23N3O) suggests utility in cross-coupling reactions, such as Suzuki-Miyaura transformations, where boron esters act as key intermediates. Its high purity (98%) indicates suitability for precision synthesis .
- Thiazole Derivative : The thiazole heterocycle and 4-methoxybenzyl group may confer biological activity or compatibility with pharmaceutical formulations. Its categorization under fragrances and food additives highlights versatility in industrial applications .
- Mesityl Derivative : The mesityl group’s steric bulk likely enhances thermal stability and reduces solubility in polar solvents compared to smaller substituents. This property could make it valuable in catalysis or polymer science.
In contrast, the mesityl group’s methyl substituents are electron-donating, which may stabilize the ketone via resonance or steric protection . The thiazole ring introduces sulfur and nitrogen atoms, enabling hydrogen bonding or coordination with metals, unlike the purely hydrocarbon-based mesityl group .
Safety and Handling The thiazole derivative lists unspecified hazard/safety phrases, suggesting stricter handling protocols compared to the dioxaborolan analog. This compound’s safety profile may align with other bulky aromatic ketones, requiring standard laboratory precautions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
